ethyl 1-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate. This reaction results in the formation of the desired pyrrole derivative along with benzylamide of N-benzoylpyruvic acid . The structure of the pyrrole derivative is confirmed by X-ray analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 1-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: This compound is used in the synthesis of receptor agonists and antagonists.
4-Hydroxy-2-quinolones: These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development.
Uniqueness
Ethyl 1-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 1-benzyl-3-hydroxy-5-oxo-2H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-2-19-14(18)12-11(16)9-15(13(12)17)8-10-6-4-3-5-7-10/h3-7,16H,2,8-9H2,1H3 |
InChI Key |
OQBXUERIERVPPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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